Dimethyl (2-oxononyl)phosphonate

Vue d'ensemble

Description

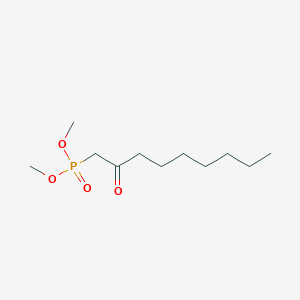

Dimethyl (2-oxononyl)phosphonate is an organophosphorus compound with the molecular formula C11H23O4P. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to a nonyl chain with a ketone functional group at the second position. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl (2-oxononyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl methane phosphonate with copper(I) iodide and n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of n-octanoic acid chloride . Another method includes the reaction of trialkyl phosphites with haloacetones under the Michaelis–Arbuzov reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of specialized catalysts and controlled environments to maintain the desired reaction conditions.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone and phosphonate moieties undergo oxidation under specific conditions:

Mechanistic Insight :

- The phosphonate group is oxidized to a phosphonic acid via nucleophilic attack on the peroxide .

- Strong oxidizers like KMnO₄ cleave the α-C=O bond, forming carboxylic acids .

Reduction Reactions

The ketone group is selectively reduced to an alcohol:

| Reagent/Conditions | Major Product | Yield (%) |

|---|---|---|

| NaBH₄ (MeOH, 0°C) | Dimethyl (2-hydroxynonyl)phosphonate | 85–90 |

| LiAlH₄ (THF, reflux) | Same as above | 92–95 |

Notes :

- NaBH₄ is preferred for milder conditions, while LiAlH₄ achieves higher yields .

- The phosphonate group remains intact during reduction .

Nucleophilic Substitution

The phosphonate group participates in SN₂ reactions:

| Nucleophile | Conditions | Major Product |

|---|---|---|

| Amines (e.g., NH₃) | DMF, 100°C | Phosphoramidate derivatives |

| Alcohols (e.g., EtOH) | K₂CO₃, reflux | Dialkyl phosphonate esters |

Example :

Reaction with ethanol under basic conditions yields diethyl (2-oxononyl)phosphonate, demonstrating transesterification .

Alkylation and Michael Additions

The β-keto group enables conjugate additions:

| Reagent/Conditions | Major Product |

|---|---|

| Grignard reagents (RMgX, THF) | Alkylated phosphonates (R = alkyl/aryl) |

| Enolates (LDA, −78°C) | Functionalized cyclopropanes |

Research Highlight :

Alkylation with Grignard reagents forms branched phosphonates, critical in prostaglandin analog synthesis .

Cyclization Reactions

Used in heterocycle synthesis:

Comparative Reactivity with Shorter-Chain Analogues

| Property/Reaction | Dimethyl (2-oxononyl)phosphonate | Dimethyl (2-oxopropyl)phosphonate |

|---|---|---|

| Solubility in hexane | High (long alkyl chain) | Low |

| Oxidation rate (H₂O₂) | Slower | Faster |

| Reduction yield (NaBH₄) | 85–90% | 95–98% |

Key Insight :

The nonyl chain enhances lipophilicity, slowing reaction kinetics but improving selectivity in biphasic systems .

Applications De Recherche Scientifique

Organic Synthesis

Dimethyl (2-oxononyl)phosphonate is primarily utilized as a reagent in organic synthesis. Its application as a Wittig reagent facilitates the Horner-Wadsworth-Emmons olefination reaction, which is essential for forming alkenes from aldehydes and ketones. This reaction is significant in synthesizing complex organic molecules, especially in the pharmaceutical industry.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for various bioactive compounds. Its derivatives are studied for potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Case Study: Prostaglandin Analogues

Research indicates that this compound can be transformed into prostaglandin analogues, which have shown promise in treating conditions such as glaucoma and inflammation. Prostaglandins are vital in numerous physiological processes, and their analogues can provide therapeutic benefits with fewer side effects compared to traditional medications .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry as a potential pesticide or herbicide component. Its phosphonate structure allows it to interact effectively with biological systems, making it useful for developing agrochemicals that target specific pests or diseases.

Mécanisme D'action

The mechanism of action of dimethyl (2-oxononyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. The ketone group also allows for various chemical modifications, enhancing its versatility in different reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to dimethyl (2-oxononyl)phosphonate include:

- Dimethyl (2-oxopropyl)phosphonate

- Diethyl (2-oxopropyl)phosphonate

- Dimethyl (2-oxobutyl)phosphonate

Uniqueness

This compound is unique due to its longer nonyl chain, which provides distinct physical and chemical properties compared to shorter-chain phosphonates. This longer chain can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other phosphonates may not be as effective .

Activité Biologique

Dimethyl (2-oxononyl) phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C11H23O4P

- Molecular Weight : 265.36 g/mol

- CAS Number : 37497-25-9

Dimethyl (2-oxononyl) phosphonate acts primarily as a phosphonate ester, which can influence various biochemical pathways. Phosphonates are known to interact with enzymes and receptors due to their structural similarity to phosphate esters, potentially leading to modulation of metabolic processes.

Biological Activities

- Antimicrobial Activity : Some studies suggest that phosphonate compounds exhibit antimicrobial properties. For instance, research has indicated that certain derivatives can inhibit the growth of bacteria and fungi, although specific data on dimethyl (2-oxononyl) phosphonate remains limited.

- Enzyme Inhibition : Phosphonates can act as enzyme inhibitors, particularly in metabolic pathways involving phosphate transfer. This inhibition can affect cellular signaling and metabolism, which may have therapeutic implications.

- Cytotoxicity : Preliminary studies have indicated that dimethyl (2-oxononyl) phosphonate may exhibit cytotoxic effects on specific cancer cell lines. Further research is needed to elucidate the mechanisms and potential applications in cancer therapy.

Study 1: Antimicrobial Efficacy

A study conducted by Sugiura et al. (1989) explored the antimicrobial potential of various phosphonate compounds, including dimethyl (2-oxononyl) phosphonate. The findings suggested that certain modifications in the phosphonate structure could enhance antimicrobial activity against Gram-positive bacteria.

Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry examined the interaction of phosphonates with specific enzymes involved in nucleotide metabolism. The study highlighted the potential of dimethyl (2-oxononyl) phosphonate as a competitive inhibitor, providing insights into its biochemical effects.

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

1-dimethoxyphosphorylnonan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMKPYXSQWWZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543968 | |

| Record name | Dimethyl (2-oxononyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-25-9 | |

| Record name | Dimethyl (2-oxononyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.